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molecular formula C6H11IO2 B139702 Iodomethyl pivalate CAS No. 53064-79-2

Iodomethyl pivalate

Cat. No. B139702
M. Wt: 242.05 g/mol
InChI Key: PELJISAVHGXLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118683

Procedure details

Chloromethyl pivalate (6 mL) was dissolved in dry acetone (500 mL) in an atmosphere of N2. To the mixture was added dry potassium iodide (15.33 g), and the mixture was stirred at room temperature for two days. After this time the mixture was filtered to yield a clear solution of iodomethyl pivalate.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8]Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[I-:10].[K+]>CC(C)=O.N#N>[C:1]([O:7][CH2:8][I:10])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N#N
Step Two
Name
Quantity
15.33 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time the mixture was filtered

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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